![molecular formula C12H21BrO2 B14602659 2-[(7-Bromohept-5-EN-1-YL)oxy]oxane CAS No. 60851-93-6](/img/structure/B14602659.png)
2-[(7-Bromohept-5-EN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2 It consists of a brominated heptene chain attached to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane typically involves the reaction of 7-bromohept-5-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Bromohept-5-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The double bond in the heptene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated heptane derivatives.
Scientific Research Applications
2-[(7-Bromohept-5-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(7-Bromohept-5-en-1-yl)oxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the double bond in the heptene chain play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(7-Chlorohept-5-en-1-yl)oxy]oxane: Similar structure but with a chlorine atom instead of bromine.
2-[(7-Iodohept-5-en-1-yl)oxy]oxane: Similar structure but with an iodine atom instead of bromine.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: Similar structure but with the double bond at a different position.
Uniqueness
2-[(7-Bromohept-5-en-1-yl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs
Properties
CAS No. |
60851-93-6 |
|---|---|
Molecular Formula |
C12H21BrO2 |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-(7-bromohept-5-enoxy)oxane |
InChI |
InChI=1S/C12H21BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h2,5,12H,1,3-4,6-11H2 |
InChI Key |
UKBYHHWWZYWGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


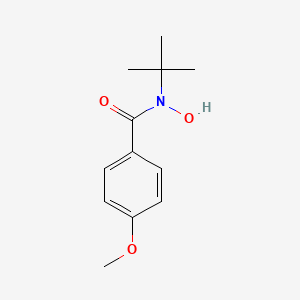
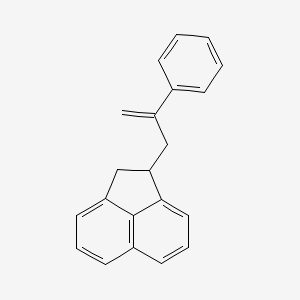




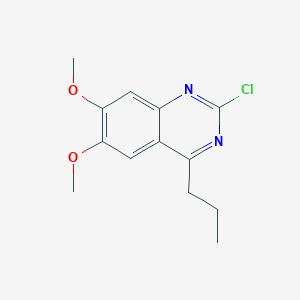
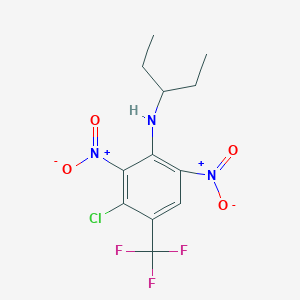
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)

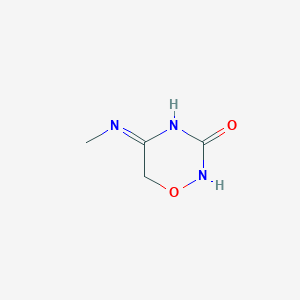
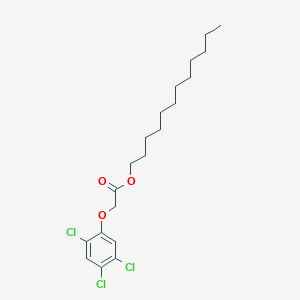
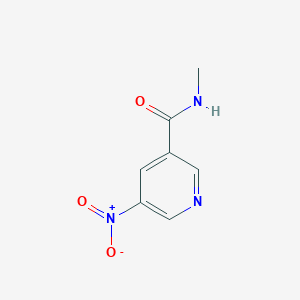
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
